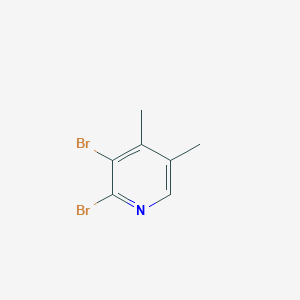
2,3-Dibromo-4,5-dimetilpiridina
Descripción general
Descripción
2,3-Dibromo-4,5-dimethylpyridine (2,3-DBDMP) is a heterocyclic compound containing a pyridine ring with two bromine atoms at the 2 and 3 positions, and two methyl groups at the 4 and 5 positions. It is a colorless liquid with a pungent odor, and is soluble in water and organic solvents. 2,3-DBDMP is used in a variety of applications, from industrial processes to pharmaceuticals.
Aplicaciones Científicas De Investigación
Investigación farmacéutica: Inhibición de la α-glucosidasa
2,3-Dibromo-4,5-dimetilpiridina ha sido estudiada por su potencial como inhibidor de la α-glucosidasa, lo cual es crucial en el manejo de la diabetes tipo 2. La interacción del compuesto con la α-glucosidasa podría conducir al desarrollo de nuevos agentes terapéuticos que ayudan a controlar la hiperglucemia posprandial al retrasar la hidrólisis de los carbohidratos .
Aplicaciones antifúngicas
Las investigaciones han demostrado que los derivados de este compuesto exhiben actividades antifúngicas de amplio espectro, particularmente contra Botrytis cinerea, un patógeno responsable del moho gris en las plantas. Esto sugiere su uso en la agricultura para controlar las infecciones fúngicas posteriores a la cosecha .
Propiedades anticancerígenas
Los compuestos de bromofenol derivados de fuentes marinas relacionados con la this compound han demostrado actividades citotóxicas contra una gama de células tumorales. Estos hallazgos indican el potencial de tales compuestos en el desarrollo de nuevos agentes terapéuticos contra el cáncer .
Investigación biotecnológica: Antiangiogénesis
En biotecnología, los derivados del compuesto se han explorado por sus capacidades de antiangiogénesis, que es el proceso de inhibición del crecimiento de nuevos vasos sanguíneos. Esto es particularmente significativo en el tratamiento del cáncer, ya que podría evitar que los tumores adquieran un suministro de sangre necesario para su crecimiento .
Ciencia de materiales: Poliimidas microporosas intrínsecas
En la ciencia de los materiales, los derivados de la this compound se han utilizado para sintetizar poliimidas microporosas intrínsecas. Estos materiales tienen aplicaciones en tecnologías de separación de gases y son valiosos por su alta superficie y estabilidad .
Métodos analíticos: Reacciones de bromación
El compuesto también es relevante en la química analítica, donde puede participar en reacciones de bromación. Estas reacciones son esenciales para la síntesis de varios compuestos orgánicos bromados, que se utilizan en análisis y síntesis químicas posteriores .
Mecanismo De Acción
2,3-Dibromo-4,5-dimethylpyridine has been shown to inhibit a variety of enzymes, including cytochrome P450 enzymes, which are responsible for metabolizing drugs and other compounds in the body. It has also been shown to inhibit the activity of other enzymes, such as proteases and phosphatases, which are involved in the regulation of cell signaling pathways.
Biochemical and Physiological Effects
2,3-Dibromo-4,5-dimethylpyridine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which can lead to changes in the metabolism of drugs and other compounds in the body. It has also been shown to inhibit the activity of other enzymes, such as proteases and phosphatases, which can lead to changes in cell signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,3-Dibromo-4,5-dimethylpyridine has a number of advantages and limitations for use in laboratory experiments. One advantage is that it is relatively inexpensive and easy to obtain. It is also soluble in a variety of solvents, making it easy to work with. However, it can be toxic and must be handled with care.
Direcciones Futuras
There are a number of potential future directions for research into 2,3-Dibromo-4,5-dimethylpyridine. One potential direction is to investigate its effects on other enzymes and biochemical pathways. Another potential direction is to investigate its potential applications in drug synthesis and drug delivery. Additionally, further research into the mechanism of action of 2,3-Dibromo-4,5-dimethylpyridine could provide insight into its potential therapeutic applications. Finally, further research into the structure-activity relationships of 2,3-Dibromo-4,5-dimethylpyridine could provide insight into its potential applications in other areas, such as materials science.
Propiedades
IUPAC Name |
2,3-dibromo-4,5-dimethylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br2N/c1-4-3-10-7(9)6(8)5(4)2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEIMZSZZLPUJPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1C)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30554061 | |
| Record name | 2,3-Dibromo-4,5-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30554061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
117846-57-8 | |
| Record name | 2,3-Dibromo-4,5-dimethylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117846-57-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dibromo-4,5-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30554061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




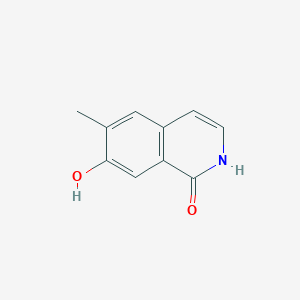

![2-Methylbenzo[B]thiophene-7-carboxylic acid](/img/structure/B1611222.png)

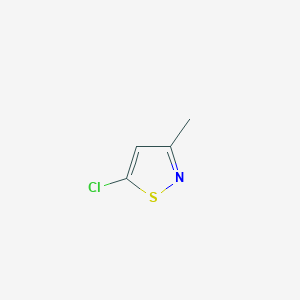
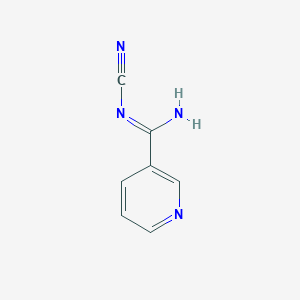
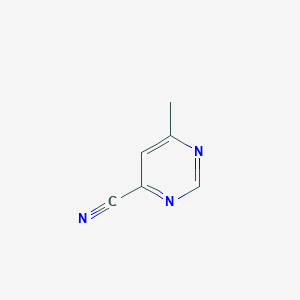



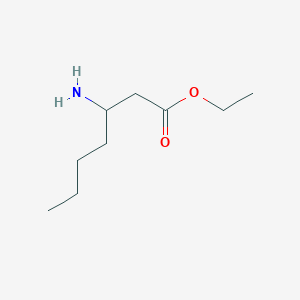
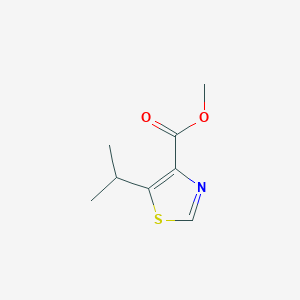
![5-chloro-1,2-dimethyl-1H-benzo[d]imidazole](/img/structure/B1611238.png)